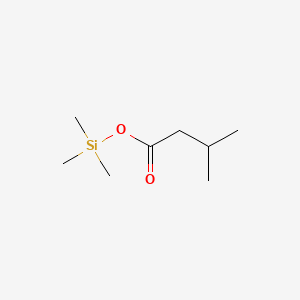

Butanoic acid, 3-methyl-, trimethylsilyl ester

Description

Properties

CAS No. |

55557-13-6 |

|---|---|

Molecular Formula |

C8H18O2Si |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

trimethylsilyl 3-methylbutanoate |

InChI |

InChI=1S/C8H18O2Si/c1-7(2)6-8(9)10-11(3,4)5/h7H,6H2,1-5H3 |

InChI Key |

FEUVPJCEKKEDPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

- Starting Material: 3-methylbutanoic acid (isovaleric acid) is dried and dissolved in an anhydrous solvent.

- Base Addition: A stoichiometric amount of a base such as pyridine or triethylamine is added to neutralize the acid and facilitate nucleophilic attack.

- Addition of Silylating Agent: Trimethylsilyl chloride or trimethylsilyl triflate is added dropwise under stirring at low temperature (0°C).

- Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm completion.

- Work-up: The reaction mixture is quenched with water or aqueous buffer, and the organic layer is separated.

- Purification: The product is purified by distillation or silica-gel chromatography if necessary.

Example Reaction Scheme

$$

\text{3-methylbutanoic acid} + \text{(CH}3)3\text{SiCl} + \text{Base} \rightarrow \text{3-methylbutanoic acid, trimethylsilyl ester} + \text{Base-HCl}

$$

Analytical and Purification Notes

- The trimethylsilyl ester is typically characterized by NMR spectroscopy, showing characteristic chemical shifts for the Si(CH3)3 group.

- Gas chromatography-mass spectrometry (GC-MS) is often used to confirm the formation of the ester due to increased volatility.

- Silica-gel chromatography can be employed for purification, but the ester is often sufficiently pure after aqueous work-up.

Research Findings and Variations

- Alternative methods involve the use of silyl triflates for more sensitive substrates or when milder conditions are required.

- In some protocols, the esterification can be performed in one-pot reactions where the acid is generated in situ and immediately silylated.

- The reaction conditions, such as solvent choice and temperature, can be optimized depending on the scale and sensitivity of the substrate.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Choice | Comments |

|---|---|---|

| Acid | 3-methylbutanoic acid | Commercially available |

| Silylating agent | Trimethylsilyl chloride or trimethylsilyl triflate | TMSCl more common, TMSOTf for sensitive cases |

| Base | Pyridine, triethylamine, imidazole | Neutralizes HCl, facilitates reaction |

| Solvent | Dichloromethane, tetrahydrofuran, acetonitrile | Anhydrous conditions required |

| Temperature | 0°C to room temperature | Controls reaction rate and side reactions |

| Reaction time | 10 minutes to 2 hours | Monitored by TLC or GC |

| Purification | Aqueous work-up, silica gel chromatography | Optional, depending on purity requirements |

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3-methylbutyrate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids to yield 3-methylbutyric acid and trimethylsilanol.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.

Common Reagents and Conditions

Hydrolysis: Aqueous acid or base, typically at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Tetra-n-butylammonium fluoride (TBAF) in anhydrous conditions.

Major Products Formed

Hydrolysis: 3-Methylbutyric acid and trimethylsilanol.

Reduction: 3-Methylbutanol.

Substitution: Various substituted esters depending on the reagent used.

Scientific Research Applications

Trimethylsilyl 3-methylbutyrate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the protection of carboxylic acids and alcohols.

Biology: Employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).

Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the stability and solubility of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which trimethylsilyl 3-methylbutyrate exerts its effects is primarily through the formation of stable silyl ethers. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This protection is achieved through the formation of a strong Si-O bond, which is resistant to many reagents but can be selectively removed under specific conditions, such as treatment with fluoride ions.

Comparison with Similar Compounds

Core Structural Differences

- Butanoic acid, 3-methyl-, trimethylsilyl ester: Features a TMS group at the carboxyl position of 3-methylbutanoic acid.

- Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester (CAS 55133-95-4): A di-TMS derivative with silylation at the 4-hydroxy position of butanoic acid, yielding a molecular formula of C₁₀H₂₄O₃Si₂ .

- Butanoic acid, 2-[(trimethylsilyl)amino]-, trimethylsilyl ester: Contains a TMS group at both the amino and carboxyl positions, altering polarity and fragmentation patterns in MS .

- Butanoic acid, 3-methyl-, ethyl ester (CAS 108-64-5): An ethyl ester analog with reduced thermal stability compared to the TMS derivative, commonly found in food volatiles (e.g., dry-cured meats) .

- Butanoic acid, 3-methylbutyl ester (isoamyl butyrate, CAS 106-27-4): A non-silylated ester with a fruity aroma, used in flavoring agents .

Molecular Data Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| Butanoic acid, 3-methyl-, trimethylsilyl ester | C₈H₁₈O₂Si | 174.31 | Not explicitly listed | TMS at carboxyl, 3-methyl branch |

| Butanoic acid, 4-[(trimethylsilyl)oxy]-, TMS ester | C₁₀H₂₄O₃Si₂ | 248.47 | 55133-95-4 | Di-TMS (4-hydroxy and carboxyl) |

| Butanoic acid, 3-methyl-, ethyl ester | C₇H₁₄O₂ | 130.18 | 108-64-5 | Ethyl ester, 3-methyl branch |

| Butanoic acid, 3-methylbutyl ester | C₉H₁₈O₂ | 158.24 | 106-27-4 | Isoamyl alcohol ester |

Analytical and Functional Comparisons

Chromatographic Behavior

- Retention Time (GC-MS): Butanoic acid, 3-methyl-, trimethylsilyl ester: 6.892 min (precursor ion 159, daughter ion 132) . Butanoic acid, 4-hydroxy-, bis-TMS ester: 10.787 min (precursor ion 233) . Butanoic acid, 2-methyl-3-(TMS-oxy), TMS ester: 14.427 min (precursor ion 247) . The TMS group at the carboxyl position reduces polarity, leading to shorter retention times compared to hydroxy- or amino-substituted analogs.

Key Research Findings

- Volatility and Stability: The TMS group significantly enhances volatility, making Butanoic acid, 3-methyl-, trimethylsilyl ester ideal for high-temperature GC analyses. In contrast, ethyl esters degrade more readily under similar conditions .

- Metabolite Profiling: In urinary studies, the TMS derivative of isovaleric acid is critical for diagnosing metabolic disorders like isovaleric acidemia .

- Flavor Chemistry: Ethyl and methyl esters (e.g., butanoic acid ethyl ester) dominate fruit and meat volatiles, contributing to sweet or rancid notes .

Biological Activity

Butanoic acid, 3-methyl-, trimethylsilyl ester, also known as 2-butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, is an organic compound with the molecular formula and a molecular weight of approximately 260.48 g/mol. This compound features unique structural characteristics due to the presence of trimethylsilyl groups, which enhance its stability and reactivity in various chemical contexts. This article reviews the biological activity associated with this compound, drawing on diverse sources and research findings.

Chemical Structure and Properties

The structural formula of butanoic acid, 3-methyl-, trimethylsilyl ester can be represented as follows:

The presence of trimethylsilyl groups significantly affects the compound's lipophilicity and potential biological interactions. These silyl groups can modulate enzyme activity and influence metabolic pathways, which may lead to interesting biological properties.

Enzyme Modulation

Compounds containing silyl groups are known to exhibit various biological activities due to their ability to interact with enzymes. The trimethylsilyl moiety can enhance the lipophilicity of the compound, potentially improving its absorption and bioavailability in biological systems. This characteristic suggests that butanoic acid, 3-methyl-, trimethylsilyl ester may participate in metabolic pathways that involve enzymatic reactions.

Study on Similar Compounds

A study investigating the antimicrobial and antioxidant activities of propolis found that certain trimethylsilyl esters exhibited significant antibacterial effects. While not directly studying butanoic acid, 3-methyl-, trimethylsilyl ester, these findings highlight the potential for similar compounds to exhibit beneficial biological activities .

Interaction Studies

Research into the interactions of silylated compounds with nucleophiles and electrophiles has shown that these compounds can undergo various substitution reactions crucial for synthetic applications. This reactivity may also extend to biological systems, influencing metabolic pathways or enzyme interactions.

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methyl-2-butanenitrile | Contains a nitrile group | Increased reactivity due to nitrile functionality |

| 2-(Trimethylsilyloxy)-butanoic acid | Lacks methyl substitution at position three | Different reactivity profile due to lack of methyl group |

| Methyl 3-(Trimethylsilyloxy)crotonate | Contains a methyl ester instead of a silyl ester | Different functional group leading to varied reactivity |

The uniqueness of butanoic acid, 3-methyl-, trimethylsilyl ester lies in its dual silyloxy functionalities that enhance stability and reactivity compared to similar compounds. This structural feature allows it to serve effectively as both an intermediate and a protecting group in various organic reactions.

Q & A

Q. What are the standard synthetic routes for preparing Butanoic acid, 3-methyl-, trimethylsilyl ester, and what factors influence the choice of silylation reagents?

The synthesis typically involves silylation of the parent acid (3-methylbutanoic acid) using trimethylsilyl (TMS) reagents such as trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS). Reaction conditions (e.g., anhydrous environment, catalysts like pyridine) are critical to prevent hydrolysis. Purification via distillation or chromatography ensures product integrity. The choice of reagent depends on reactivity, steric hindrance, and compatibility with functional groups .

Q. Which spectroscopic techniques are most effective for characterizing Butanoic acid, 3-methyl-, trimethylsilyl ester, and how are spectral data interpreted?

- GC-MS : Used to confirm molecular weight and fragmentation patterns. Reference databases like NIST (e.g., m/z 116 for related methyl esters) aid in peak assignment .

- NMR : H and C NMR identify TMS groups (singlets near 0 ppm for H) and ester linkages.

- IR : C=O stretches (~1740 cm) and Si-O bonds (~1250 cm) validate structure .

Q. What are the key considerations for ensuring the stability of this compound during storage and handling?

Silyl esters are moisture-sensitive. Store under inert gas (N/Ar) in sealed containers at low temperatures (−20°C). Use anhydrous solvents in reactions to prevent hydrolysis. Stability tests (TGA/DSC) can assess decomposition thresholds .

Advanced Questions

Q. How can this compound serve as a derivatizing agent in metabolomic studies to enhance volatile organic compound (VOC) detection?

Trimethylsilyl esters increase volatility and thermal stability of carboxylic acids, enabling GC-MS analysis. For example, in chronic kidney disease (CKD) studies, silylation of metabolites like 2,4-bis[(trimethylsilyl)oxy]butanoic acid improved sensitivity, revealing biomarkers via PCA and PLS-DA statistical models .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., boiling points) of silylated esters?

Cross-validate data using multiple sources (e.g., NIST Webbook vs. experimental measurements). Phase change data (e.g., T = 448 K for the parent acid) may require adjustments for ester derivatives due to increased molecular weight and polarity . Controlled experiments under standardized conditions (pressure, purity ≥99%) reduce variability .

Q. How do structural modifications in related trimethylsilyl esters impact their reactivity in multi-step syntheses?

Substituents on the ester (e.g., benzyl vs. methyl groups) alter steric and electronic effects. For instance, benzyl esters (e.g., CHO) exhibit slower hydrolysis rates compared to methyl analogs, influencing their use in protecting group strategies .

Q. In reaction mechanism studies, how can isotopic labeling or kinetic analyses elucidate the ester’s behavior?

- Isotopic labeling : Use C-labeled TMS reagents to track silylation efficiency via MS/MS.

- Kinetic studies : Monitor reaction progress (e.g., via H NMR) under varying temperatures/pH to derive activation parameters. Contrast with related esters (e.g., allyl isovalerate) to assess electronic effects .

Methodological Notes

- Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions.

- Analytical Cross-Check : Combine GC-MS with high-resolution NMR to resolve overlapping signals in complex mixtures.

- Data Interpretation : Leverage cheminformatics tools (e.g., Toxtree) for toxicity predictions when studying metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.